molecular formula C24H29N3O3 B5972282 4-(2,2-diphenylethyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone

4-(2,2-diphenylethyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone

Cat. No. B5972282
M. Wt: 407.5 g/mol
InChI Key: LYTWEPWZUXIZLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,2-diphenylethyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a piperazinone derivative that has been synthesized using several methods, and it has been found to exhibit various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-(2,2-diphenylethyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone is not fully understood. However, it has been suggested that this compound may exert its antitumor effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects:
Studies have shown that 4-(2,2-diphenylethyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone exhibits various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and improve cognitive function. Additionally, this compound has been shown to have a low toxicity profile.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2,2-diphenylethyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone in lab experiments is its low toxicity profile. This makes it a suitable candidate for in vitro and in vivo studies. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for research on 4-(2,2-diphenylethyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone. One potential area of research is the development of this compound as a drug delivery system for the treatment of brain tumors. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific fields, such as neurodegenerative diseases and infectious diseases.

Synthesis Methods

Several methods have been developed for the synthesis of 4-(2,2-diphenylethyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone. One of the most commonly used methods involves the reaction of 1,2-oxazinan-2-one with 2-bromoacetyl-2,2-diphenylpropane-1,3-dione in the presence of piperazine. This method yields a high purity product with a good yield.

Scientific Research Applications

4-(2,2-diphenylethyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antitumor, antifungal, and antibacterial activities. Additionally, this compound has been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

4-(2,2-diphenylethyl)-3-[2-(oxazinan-2-yl)-2-oxoethyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c28-23(27-14-7-8-16-30-27)17-22-24(29)25-13-15-26(22)18-21(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,9-12,21-22H,7-8,13-18H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTWEPWZUXIZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)C(=O)CC2C(=O)NCCN2CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2-Diphenylethyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone

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